1-Octacosanol

Description

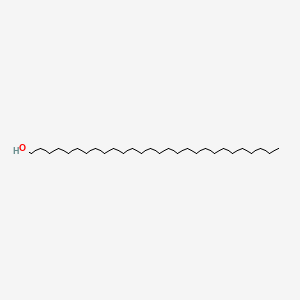

Octacosan-1-ol is an ultra-long-chain primary fatty alcohol that is octacosane in which a hydrogen attached to one of the terminal carbons is replaced by a hydroxy group. It has a role as a plant metabolite. It is a fatty alcohol 28:0 and an ultra-long-chain primary fatty alcohol. It derives from a hydride of an octacosane.

This compound is a straight-chain aliphatic 28-carbon primary fatty alcohol that is used as a nutritional supplement. This high–molecular-weight organic compound is the main component of a natural product wax extracted from plants. This compound is reported to possess cholesterol-lowering effects, antiaggregatory properties, cytoprotective use, and ergogenic properties. It has been studied as a potential therapeutic agent for the treatment of Parkinson's disease.

This compound is a natural product found in Acanthus ilicifolius, Euphorbia piscatoria, and other organisms with data available.

See also: Saw Palmetto (part of).

Properties

IUPAC Name |

octacosan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H58O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29/h29H,2-28H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNNRPFQICPFDPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H58O | |

| Record name | 1-OCTACOSANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20809 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

67905-27-5 (aluminum[1:3]salt) | |

| Record name | Octacosanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000557619 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1025803 | |

| Record name | 1-Octacosanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1025803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1-octacosanol is a white crystalline powder. (NTP, 1992), White solid; [CAMEO] White powder; [Aldrich MSDS], Solid | |

| Record name | 1-OCTACOSANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20809 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Octacosanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10240 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-Octacosanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034380 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

392 to 482 °F at 1 mmHg (sublimes) (NTP, 1992) | |

| Record name | 1-OCTACOSANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20809 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 70.7 °F (NTP, 1992) | |

| Record name | 1-OCTACOSANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20809 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

557-61-9 | |

| Record name | 1-OCTACOSANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20809 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Octacosanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=557-61-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octacosanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000557619 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octacosanol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11220 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1-Octacosanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57768 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Octacosanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10770 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Octacosanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Octacosanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1025803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octacosan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.348 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-OCTACOSANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/81I2215OVK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-Octacosanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034380 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

181.9 °F (NTP, 1992), 83.2 - 83.4 °C | |

| Record name | 1-OCTACOSANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20809 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Octacosanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034380 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

1-Octacosanol: A Comprehensive Technical Guide to its Biological Functions and Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Octacosanol, a 28-carbon long-chain aliphatic alcohol, is a primary constituent of policosanol, a natural mixture of alcohols derived from sources such as sugarcane wax, rice bran, and wheat germ.[1] This compound has garnered significant scientific interest due to its diverse and potent biological activities. Extensive research, primarily in preclinical models, has demonstrated its efficacy in lipid metabolism regulation, enhancement of physical endurance, neuroprotection, and modulation of inflammatory responses.[2] The pleiotropic effects of this compound are attributed to its ability to modulate key cellular signaling pathways, including AMP-activated protein kinase (AMPK), phosphatidylinositol 3-kinase (PI3K)/Akt, and mitogen-activated protein kinase (MAPK)/nuclear factor kappa B (NF-κB).[2] This technical guide provides an in-depth review of the biological functions of this compound, its mechanisms of action, a summary of quantitative data from key studies, detailed experimental protocols, and visualizations of the implicated signaling pathways.

Biological Functions and Mechanisms of Action

This compound exhibits a wide range of physiological effects, making it a promising candidate for further investigation in the development of functional foods and therapeutics.[2]

Lipid Metabolism Regulation

One of the most extensively studied properties of this compound is its impact on lipid metabolism, positioning it as a potential agent for managing hyperlipidemia.[3] Studies have shown that supplementation with this compound can lead to a significant reduction in plasma levels of total cholesterol (TC), triglycerides (TG), and low-density lipoprotein cholesterol (LDL-c), while concurrently increasing high-density lipoprotein cholesterol (HDL-c) levels.[4]

The primary mechanism underlying these effects is the activation of AMP-activated protein kinase (AMPK).[4][5] AMPK is a central regulator of cellular energy homeostasis. Once activated, it phosphorylates and inactivates HMG-CoA reductase, the rate-limiting enzyme in cholesterol synthesis.[5][6] Furthermore, AMPK activation leads to the phosphorylation and inactivation of acetyl-CoA carboxylase (ACC), which in turn reduces fatty acid synthesis.[7] this compound has also been shown to modulate the expression of key transcription factors involved in lipid metabolism, such as sterol regulatory element-binding proteins (SREBPs) and peroxisome proliferator-activated receptors (PPARs).[4][7]

Anti-Fatigue and Ergogenic Effects

This compound is widely recognized for its anti-fatigue properties and its ability to enhance physical endurance.[8] Supplementation has been shown to prolong swimming endurance time in mice, improve grip strength, and positively modulate biochemical markers associated with fatigue.[9] These markers include decreased blood lactic acid (BLA) and increased levels of stored energy in the form of liver and muscle glycogen.[10] Additionally, this compound enhances the activity of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px), which helps to mitigate exercise-induced oxidative stress.[10] The anti-fatigue effects are thought to be mediated by improving energy metabolism and reducing the accumulation of metabolic byproducts that contribute to muscle fatigue.[8]

Neuroprotective Effects

Emerging evidence suggests that this compound possesses significant neuroprotective properties, with potential applications in neurodegenerative diseases like Parkinson's disease (PD).[11] In animal models of PD induced by the neurotoxin 6-hydroxydopamine (6-OHDA), oral administration of this compound improved behavioral impairments and preserved dopaminergic neurons in the nigrostriatal system.[11]

The neuroprotective mechanism involves the modulation of nerve growth factor (NGF) signaling. This compound has been shown to rebalance the ratio of proNGF to mature NGF and their respective receptors, p75NTR and TrkA.[11] It inhibits the pro-apoptotic signaling pathway mediated by proNGF-p75NTR and promotes the cell survival pathway mediated by NGF-TrkA, which subsequently activates the PI3K/Akt signaling cascade.[11][12]

Anti-inflammatory Effects

This compound demonstrates potent anti-inflammatory activity.[13][14] In cellular models using lipopolysaccharide (LPS)-stimulated macrophages and endothelial cells, this compound significantly reduced the production and release of pro-inflammatory cytokines such as interleukin-6 (IL-6), interleukin-8 (IL-8), and monocyte chemoattractant protein-1 (MCP-1).[15] It also inhibits the expression of adhesion molecules like P-selectin and VCAM-1, which are crucial for the recruitment of immune cells to sites of inflammation.[15]

The anti-inflammatory mechanism is largely attributed to the inhibition of the MAPK/NF-κB signaling pathway.[2][3] By suppressing this pathway, this compound prevents the translocation of the NF-κB transcription factor into the nucleus, thereby downregulating the expression of numerous inflammatory genes.[1]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound across various preclinical studies.

Table 1: Effects of this compound on Lipid Profile in High-Fat Diet (HFD) Mice

| Parameter | Control Group (HFD) | This compound Group (HFD + 100 mg/kg/day) | % Change | Reference |

|---|---|---|---|---|

| Body Weight (g) | 45.2 ± 2.5 | 38.6 ± 2.1 | ↓ 14.6% | [4] |

| Total Cholesterol (mmol/L) | 6.8 ± 0.5 | 5.2 ± 0.4 | ↓ 23.5% | [4] |

| Triglycerides (mmol/L) | 1.5 ± 0.2 | 1.1 ± 0.1 | ↓ 26.7% | [4] |

| LDL-c (mmol/L) | 2.1 ± 0.3 | 1.4 ± 0.2 | ↓ 33.3% | [4] |

| HDL-c (mmol/L) | 1.2 ± 0.1 | 1.8 ± 0.2 | ↑ 50.0% | [4] |

Data are presented as mean ± SD.

Table 2: Effects of this compound on Fatigue-Related Parameters in Mice

| Parameter | Control Group | This compound Group (200 mg/kg/day) | % Change | Reference |

|---|---|---|---|---|

| Swimming Time to Exhaustion (s) | 105.6 ± 15.2 | 158.4 ± 20.7 | ↑ 50.0% | [8][10] |

| Blood Lactic Acid (mmol/L) | 15.8 ± 2.1 | 10.2 ± 1.5 | ↓ 35.4% | [8] |

| Liver Glycogen (mg/g) | 25.4 ± 3.2 | 42.6 ± 4.1 | ↑ 67.7% | [10] |

| Muscle Glycogen (mg/g) | 3.1 ± 0.4 | 5.2 ± 0.6 | ↑ 67.7% | [10] |

Data are presented as mean ± SD.

Table 3: Anti-inflammatory Effects of this compound on LPS-induced HAEC Cells

| Parameter | Control (LPS) | This compound (2.5 µM) + LPS | % Inhibition | Reference |

|---|---|---|---|---|

| MCP-1 Release | >3-fold increase | Significantly reduced | Not specified | [15] |

| IL-6 Release | >3-fold increase | Significantly reduced (p<0.001) | Not specified | [15] |

| IL-8 Release | >3-fold increase | Significantly reduced (p<0.001) | Not specified | [15] |

| VCAM-1 Expression | Dramatically increased | Significantly inhibited (p<0.001) | Not specified |[15] |

Experimental Protocols

This section details the methodologies for key experiments cited in the literature.

Evaluation of Anti-Fatigue Effects in Mice

-

Objective: To assess the effect of this compound on physical endurance and biochemical markers of fatigue.

-

Animal Model: Male C57BL/6 mice, 6-8 weeks old.

-

Treatment: Mice are randomly divided into groups. The treatment group receives this compound (e.g., 200 mg/kg/day) via oral gavage for a specified period (e.g., 28 days). The control group receives the vehicle (e.g., corn oil).

-

Forced Swimming Test: After the treatment period, mice are placed individually in a tank of water (25 ± 1°C). The total swimming time until exhaustion (defined as the inability to remain on the surface for 10 seconds) is recorded.

-

Biochemical Analysis: Immediately after the swimming test, blood samples are collected to measure blood lactic acid (BLA) and lactate dehydrogenase (LDH). Liver and gastrocnemius muscle tissues are excised to determine glycogen content. Tissues may also be used to measure antioxidant enzyme activities (SOD, GSH-Px).

-

Gene and Protein Expression Analysis: Gastrocnemius tissue can be used for microarray analysis to identify differentially expressed genes.[10] Western blotting is used to measure the protein expression levels of fatigue-related targets.[10]

Assessment of Neuroprotective Effects in a Parkinson's Disease Rat Model

-

Objective: To determine if this compound can protect dopaminergic neurons from 6-OHDA-induced neurotoxicity.

-

Animal Model: Adult male Sprague-Dawley rats.

-

Lesion Induction: Rats are anesthetized, and 6-hydroxydopamine (6-OHDA) is unilaterally injected into the medial forebrain bundle to create a lesion of the nigrostriatal pathway.

-

Treatment: Post-surgery, rats receive daily oral administration of this compound (e.g., 35-70 mg/kg) or vehicle for a period such as 14 days.[11]

-

Behavioral Testing: Rotational behavior induced by apomorphine is measured to assess the extent of the lesion and any functional recovery.

-

Immunohistochemistry: After the treatment period, brains are sectioned and stained for tyrosine hydroxylase (TH), a marker for dopaminergic neurons, to quantify neuronal survival in the substantia nigra and striatum. TUNEL staining can be used to assess apoptosis.[11]

-

Western Blot Analysis: Brain tissue homogenates are used to measure the protein levels of key signaling molecules in the NGF pathway (e.g., proNGF, NGF, p75NTR, TrkA, p-Akt).[11]

In Vitro Anti-inflammatory Assay

-

Objective: To evaluate the effect of this compound on the inflammatory response in endothelial cells.

-

Cell Model: Primary Human Aortic Endothelial Cells (HAEC).

-

Treatment: HAEC are pre-treated with various concentrations of this compound (e.g., 1.25 µM, 2.5 µM) for a set time before being stimulated with an inflammatory agent like lipopolysaccharide (LPS; e.g., 100 ng/mL).[15]

-

Cytokine Measurement: After stimulation, the cell culture supernatant is collected, and the concentrations of secreted cytokines (IL-6, IL-8, MCP-1) are quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).[15]

-

Adhesion Molecule Expression: Cell surface expression of adhesion molecules (P-selectin, VCAM-1) is measured using flow cytometry.[15]

-

Monocyte Adhesion Assay: LPS- and this compound-treated HAEC are co-cultured with fluorescently labeled human monocytes (e.g., THP-1 cells). The number of adherent monocytes is quantified by microscopy or a fluorescence plate reader.[15]

-

Signaling Pathway Analysis: Cell lysates are collected and subjected to Western blot analysis to determine the phosphorylation status and total protein levels of key components of the MAPK and NF-κB pathways.[15]

Conclusion

This compound is a multifaceted bioactive compound with well-documented beneficial effects on lipid metabolism, physical performance, neuronal health, and inflammatory processes. Its mechanisms of action are rooted in the modulation of fundamental cellular signaling pathways, including AMPK, PI3K/Akt, and MAPK/NF-κB. The quantitative data from preclinical studies are promising, highlighting its potential as a therapeutic agent or nutritional supplement. Further rigorous clinical trials are warranted to fully elucidate its efficacy and safety profile in humans and to translate these preclinical findings into tangible health benefits. This guide provides a foundational resource for researchers and professionals engaged in the development of novel therapeutics based on natural products.

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Octacosanol Modifies Obesity, Expression Profile and Inflammation Response of Hepatic Tissues in High-Fat Diet Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Activation of AMP-kinase by Policosanol Requires Peroxisomal Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. benchchem.com [benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Dietary Supplementation of Octacosanol Improves Exercise-Induced Fatigue and Its Molecular Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Protective effects of octacosanol on 6-hydroxydopamine-induced Parkinsonism in rats via regulation of ProNGF and NGF signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Antinociceptive and anti-inflammatory effects of octacosanol from the leaves of Sabicea grisea var. grisea in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ahajournals.org [ahajournals.org]

A Technical Guide to the Natural Sources and Extraction of 1-Octacosanol from Plants

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Octacosanol, a 28-carbon primary fatty alcohol, is a prominent constituent of plant epicuticular waxes and has garnered significant interest for its potential physiological benefits. This technical guide provides an in-depth overview of the natural plant sources of this compound, detailing its extraction, purification, and quantification. This document is intended to serve as a comprehensive resource, offering detailed experimental protocols and a summary of quantitative data to aid researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound is ubiquitously found in the waxy coatings of various plants, where it plays a crucial role in protecting the plant from environmental stressors.[1] While present in numerous species, the concentration of this compound varies significantly. The most commercially viable sources are byproducts of agricultural processing, which offer a high yield of this valuable compound.

Key plant-based sources include:

-

Sugarcane (Saccharum officinarum): The filter press mud, a byproduct of sugar refining, is a particularly rich source of policosanol, a mixture of long-chain fatty alcohols of which this compound is the major component.[2][3]

-

Rice Bran (Oryza sativa): The wax extracted from rice bran is another significant commercial source of this compound.[4][5]

-

Wheat Germ (Triticum aestivum): The oil extracted from wheat germ contains notable amounts of this compound.[6][7]

-

Beeswax: Although an animal product, beeswax is derived from plant nectars and contains policosanols, including this compound.

Other reported plant sources include the leaves of Eucalyptus, forage grasses, and various legumes.[8]

Quantitative Data on this compound Content

The following table summarizes the this compound content found in various natural sources and their extracts. These values can be influenced by factors such as plant variety, growing conditions, and the extraction method employed.[6]

| Plant Source | Material Analyzed | Extraction Method | This compound Content | Reference(s) |

| Sugarcane | Filter Mud Wax | Hot Ethanol Reflux | 22.52 g/100 g of wax | [3] |

| Filter Mud Wax | Supercritical CO₂ | 29.65 g/100 g of wax | [3] | |

| Filter Mud Wax (Saponified) | Hot Ethanol Reflux | 47.8 g/100 g of wax | [3][9] | |

| Policosanol Extract | Not Specified | ~60% of policosanol | [10][11] | |

| Rice Bran | Wax | Not Specified | 15-20% of policosanol | |

| Wax (Hydrolyzed) | High-Intensity Ultrasound | 17.04% of policosanol | ||

| Policosanol Extract | Molecular Distillation | Up to 37.6% | [12] | |

| Wheat Germ | Oil | Cold Pressing | ~46% of policosanol | [13] |

| Oil | Methanol-Chloroform | ~28% of policosanol | [13] | |

| Oil | Soxhlet (Petroleum Ether) | ~23% of policosanol | [13] | |

| Oil | Not Specified | 0.96 - 2.1 mg/g of oil | [6] | |

| Beeswax | Policosanol Extract | Not Specified | 125.50 mg/g of extract | [14] |

Biosynthesis of this compound in Plants

This compound is synthesized in plants through the very-long-chain fatty acid (VLCFA) elongation pathway, which occurs in the endoplasmic reticulum.[15][16] This pathway extends shorter fatty acid chains (typically C16 or C18) by adding two-carbon units from malonyl-CoA in a four-step cycle.[17] The resulting very-long-chain acyl-CoAs are then modified to produce various wax components, including primary alcohols like this compound.[18]

The key steps in the biosynthesis of this compound are:

-

VLCFA Elongation: A multi-enzyme complex known as the fatty acid elongase (FAE) catalyzes the sequential addition of two-carbon units to an acyl-CoA primer. The four enzymes in this complex are β-ketoacyl-CoA synthase (KCS), β-ketoacyl-CoA reductase (KCR), β-hydroxyacyl-CoA dehydratase (HCD), and enoyl-CoA reductase (ECR).[16][19]

-

Reduction to Primary Alcohol: The elongated C28 acyl-CoA (octacosanoyl-CoA) is then reduced to this compound. This reduction is catalyzed by a fatty acyl-CoA reductase (FAR).[20][21]

Extraction and Purification Protocols

The extraction and purification of this compound from plant matrices typically involve an initial extraction of crude wax followed by saponification to release the free fatty alcohols and subsequent purification steps like recrystallization.

Protocol 1: Soxhlet Extraction

This is a classic and exhaustive method for extracting crude wax from dried plant material.

Materials and Equipment:

-

Dried and finely ground plant material (e.g., sugarcane press mud)

-

Soxhlet extraction apparatus

-

Cellulose extraction thimble

-

Solvent (e.g., Acetone, Toluene, Hexane)[2]

-

Heating mantle

-

Rotary evaporator

Procedure:

-

Sample Preparation: Accurately weigh a known amount of the dried and ground plant material and place it into a cellulose extraction thimble.

-

Apparatus Assembly: Assemble the Soxhlet apparatus with the thimble in the extraction chamber, a round-bottom flask containing the chosen solvent, and a condenser.

-

Extraction: Heat the solvent to its boiling point. The solvent vapor will rise, condense, and drip into the thimble, extracting the soluble waxes. The extraction is allowed to proceed for 12-16 hours.[2]

-

Solvent Recovery: After the extraction is complete, the solvent is removed from the crude wax extract using a rotary evaporator to yield the crude wax.

Protocol 2: Supercritical Fluid Extraction (SFE)

SFE is a green technology that utilizes supercritical CO₂ as a solvent, offering high selectivity and avoiding the use of organic solvents.[22][23]

Materials and Equipment:

-

Dried and ground plant material

-

Supercritical Fluid Extractor

-

CO₂ (99.99% pure)

-

Co-solvent (e.g., Ethanol)

Procedure:

-

Sample Loading: Load a known amount of the dried plant material into the extraction vessel of the SFE system.

-

Setting Parameters: Set the extraction parameters. Typical conditions for this compound extraction from sugarcane press mud are:

-

Extraction: The supercritical CO₂ is passed through the plant material, dissolving the waxes. The extraction is typically run for a period of 2 hours.[2]

-

Collection: The extract-laden supercritical fluid is depressurized in a separator, causing the CO₂ to return to a gaseous state and the wax to precipitate. The crude wax is collected from the separator.[22]

Protocol 3: Saponification of Crude Wax

Saponification is performed to hydrolyze the wax esters in the crude extract, releasing the free fatty alcohols, including this compound.

Materials and Equipment:

-

Crude wax extract

-

Ethanol (95%)

-

Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)[24]

-

Round-bottom flask with reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Petroleum ether

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve a known amount of crude wax (e.g., 10 g) in ethanol (e.g., 100 mL of 95% ethanol). Add powdered NaOH (e.g., 4 g).[2]

-

Reflux: Heat the mixture to 80°C and reflux for 6 hours with continuous stirring.[2]

-

Cooling: After the reaction is complete, cool the solution to approximately 50°C.[2]

-

Extraction of Unsaponifiables: Transfer the cooled solution to a separatory funnel. Extract the non-saponifiable fraction (which contains the fatty alcohols) three times with an equal volume of petroleum ether (e.g., 200 mL).[2]

-

Combine and Wash: Combine the petroleum ether fractions. The combined organic phase can be washed with water to remove any remaining soap or alkali.

Protocol 4: Purification by Recrystallization

Recrystallization is used to purify the this compound from the unsaponifiable fraction.

Materials and Equipment:

-

Unsaponifiable fraction

-

Suitable solvent or solvent mixture (e.g., petroleum ether, chloroform-ethanol)

-

Beaker or flask

-

Heating plate

-

Ice bath

-

Vacuum filtration apparatus

Procedure:

-

Dissolution: Dissolve the unsaponifiable fraction in a minimal amount of a suitable boiling solvent.

-

Cooling and Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to promote the crystallization of the long-chain fatty alcohols.[2]

-

Collection: Collect the precipitated crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

-

Drying: Dry the purified crystals in a vacuum oven at a low temperature to obtain pure this compound.

Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the standard method for the identification and quantification of this compound in extracts.[25][26] Derivatization to a trimethylsilyl (TMS) ether is often performed to increase the volatility and improve the chromatographic properties of the long-chain alcohol.[27]

Materials and Equipment:

-

Purified this compound extract or standard

-

Internal standard (e.g., betulin)[25]

-

Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)

-

Solvent (e.g., pyridine, chloroform)

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Capillary column (e.g., HP-5MS)[26]

Procedure:

-

Sample and Standard Preparation:

-

Accurately weigh a known amount of the extract or this compound standard.

-

Add a known amount of the internal standard.

-

Evaporate the solvent under a stream of nitrogen.

-

-

Derivatization:

-

Add the derivatizing agent (e.g., BSTFA) and a catalyst (e.g., pyridine).

-

Heat the mixture (e.g., at 70°C for 30 minutes) to facilitate the formation of the TMS ether derivative.

-

-

GC-MS Analysis:

-

Injection: Inject a small volume (e.g., 1-2 µL) of the derivatized sample into the GC-MS.

-

GC Conditions (Example):

-

Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness)

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min)

-

Oven Temperature Program: Start at a lower temperature (e.g., 150°C), ramp up to a high temperature (e.g., 320°C) at a rate of 10-15°C/min, and hold for a sufficient time (e.g., 15-20 minutes) to ensure elution of all long-chain alcohols.[2]

-

-

MS Conditions:

-

Ionization Mode: Electron Impact (EI)

-

Scan Mode: Full scan or Selected Ion Monitoring (SIM) for higher sensitivity and selectivity.[25]

-

-

-

Quantification:

-

Identify the peaks corresponding to the TMS derivatives of this compound and the internal standard based on their retention times and mass spectra.

-

Construct a calibration curve using standards of known concentrations.

-

Quantify the amount of this compound in the sample by comparing the peak area ratio of this compound to the internal standard against the calibration curve.

-

Conclusion

This guide has provided a comprehensive overview of the natural sources, biosynthesis, extraction, purification, and quantification of this compound from plant materials. The detailed protocols and quantitative data presented herein are intended to be a valuable resource for researchers and professionals engaged in the study and application of this promising bioactive compound. The use of agricultural byproducts like sugarcane press mud and rice bran wax offers a sustainable and economically viable route for the production of this compound, paving the way for further research into its therapeutic potential.

References

- 1. Synthesis of C20–38 Fatty Acids in Plant Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Characterization of rice bran wax policosanol and its nanoemulsion formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. thepharmajournal.com [thepharmajournal.com]

- 6. sxrebecca.com [sxrebecca.com]

- 7. Wheat germ oil - Wikipedia [en.wikipedia.org]

- 8. caringsunshine.com [caringsunshine.com]

- 9. researchgate.net [researchgate.net]

- 10. plantextractpowder.com [plantextractpowder.com]

- 11. purestarchem.com [purestarchem.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Biosynthesis and Functions of Very-Long-Chain Fatty Acids in the Responses of Plants to Abiotic and Biotic Stresses - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Role of very-long-chain fatty acids in plant development, when chain length does matter [comptes-rendus.academie-sciences.fr]

- 17. tandfonline.com [tandfonline.com]

- 18. ovid.com [ovid.com]

- 19. researchgate.net [researchgate.net]

- 20. The Plant Fatty Acyl Reductases - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Update on Cuticular Wax Biosynthesis and Its Roles in Plant Disease Resistance [mdpi.com]

- 22. Steps Involved in a Supercritical CO2 Extraction Process [buffaloextracts.com]

- 23. phasex4scf.com [phasex4scf.com]

- 24. US5159124A - Obtaining compounds from wax saponification - Google Patents [patents.google.com]

- 25. Trace quantification of this compound and 1-triacontanol and their main metabolites in plasma by liquid-liquid extraction coupled with gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. benchchem.com [benchchem.com]

The chemical structure and properties of 1-Octacosanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Octacosanol is a long-chain aliphatic primary fatty alcohol that is a prominent constituent of various plant waxes, notably sugarcane wax, rice bran wax, and beeswax.[1][2][3] As the major component of policosanol, a mixture of long-chain fatty alcohols, this compound has garnered significant scientific interest for its diverse biological activities and potential therapeutic applications.[4][5][6] This technical guide provides a detailed overview of the chemical structure, physicochemical properties, biological activities, and relevant experimental methodologies of this compound, tailored for professionals in research and drug development.

Chemical Structure and Identification

This compound is a saturated fatty alcohol with a 28-carbon backbone. Its chemical structure is characterized by a hydroxyl group (-OH) at one end of the straight aliphatic chain.

Systematic and Common Identifiers:

| Identifier | Value |

| IUPAC Name | Octacosan-1-ol[1] |

| Chemical Formula | C₂₈H₅₈O[1][7] |

| CAS Number | 557-61-9[1] |

| Molecular Weight | 410.8 g/mol [1] |

| Synonyms | n-Octacosanol, Octacosyl alcohol, Montanyl alcohol, Cluytyl alcohol[1][3] |

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. Its long aliphatic chain renders it insoluble in water but soluble in organic solvents.[2][3]

| Property | Value | Reference |

| Appearance | White crystalline powder | [1] |

| Melting Point | 83.2 - 83.4 °C (181.9 °F) | [1] |

| Boiling Point | 200 - 250 °C at 1 mmHg (sublimes) | [1] |

| Solubility | Insoluble in water; Soluble in low molecular-weight alkanes and chloroform | [2][3] |

| Kovats Retention Index | 3110.6, 3118.1, 3120 (Semi-standard non-polar) | [1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (90 MHz, 55°C):

-

Shifts (ppm): 0.88, 1.27, 1.38[1]

-

-

¹³C NMR (50.18 MHz, CDCl₃):

-

Shifts (ppm): 14.12, 22.70, 25.75, 29.37, 29.45, 29.63, 29.71, 31.94, 32.84, 63.13[1]

-

Mass Spectrometry (MS)

The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern. The NIST WebBook provides reference mass spectral data for this compound.[7]

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands for O-H stretching of the alcohol group and C-H stretching of the long alkyl chain.

Biological Activities and Signaling Pathways

This compound has been reported to exhibit a range of biological effects, making it a molecule of interest for pharmaceutical and nutraceutical applications.[4][5] Its mechanisms of action often involve the modulation of key cellular signaling pathways.[4][5][8]

Key Biological Activities:

-

Cholesterol-Lowering Effects: this compound has been shown to lower cholesterol levels.[4][6]

-

Anti-inflammatory Properties: It exhibits anti-inflammatory effects, potentially through the inhibition of the MAPK/NF-κB signaling pathway.[5][9]

-

Antioxidant Activity: Studies have demonstrated the antioxidant capabilities of this compound.[5][10]

-

Neuroprotective Effects: It has been investigated for its potential in managing neurodegenerative conditions like Parkinson's disease.[1][2]

-

Anti-fatigue and Ergogenic Properties: this compound is also known for its anti-fatigue effects and its potential to improve exercise performance.[5]

Key Signaling Pathways

The biological effects of this compound are mediated through the regulation of several signaling pathways.

References

- 1. This compound | C28H58O | CID 68406 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Octacosanol [webbook.nist.gov]

- 8. octacosanol-and-health-benefits-biological-functions-and-mechanisms-of-action - Ask this paper | Bohrium [bohrium.com]

- 9. Octacosanol Modifies Obesity, Expression Profile and Inflammation Response of Hepatic Tissues in High-Fat Diet Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. longdom.org [longdom.org]

The Role of 1-Octacosanol in Plant and Animal Metabolism: A Technical Guide

Abstract

1-Octacosanol is a 28-carbon primary fatty alcohol found predominantly in the epicuticular waxes of plants and has garnered significant scientific interest for its multifaceted roles in both plant and animal metabolism.[1][2][3] In plants, it is a crucial structural component providing protection against a variety of environmental stressors.[1] In animals, this compound, often as a major constituent of policosanol, exhibits a range of biological activities, including the modulation of lipid metabolism, enhancement of physical endurance, and regulation of key metabolic signaling pathways.[4][5][6] This document provides an in-depth technical overview of the biosynthesis of this compound in plants, its metabolic effects in animals, and the underlying molecular mechanisms. It summarizes quantitative data from key studies, details relevant experimental protocols, and visualizes the core biochemical pathways for researchers, scientists, and drug development professionals.

The Role of this compound in Plant Metabolism

Function in Epicuticular Wax

This compound is a primary constituent of the epicuticular wax layer that forms a protective shield on the surface of plants.[1] This waxy coating is essential for protecting the plant against numerous environmental challenges, including drought, UV radiation, and pathogen attacks. The hydrophobic nature of this compound and other very-long-chain fatty alcohols helps to minimize non-stomatal water loss, a critical function for plant survival in arid conditions.

Biosynthesis Pathway in Plants

The synthesis of this compound is intricately linked with the biosynthesis of very-long-chain fatty acids (VLCFAs), a process that occurs primarily in the endoplasmic reticulum of epidermal cells.[1] The pathway can be divided into two principal stages: the elongation of fatty acid chains to create the C28 precursor, and the subsequent reduction of this precursor to this compound.[1]

-

VLCFA Elongation: The process begins with C16 and C18 fatty acids, which are synthesized de novo in the plastids and then transported to the endoplasmic reticulum. Here, a multi-enzyme complex known as the Fatty Acid Elongase (FAE) complex sequentially adds two-carbon units from malonyl-CoA. This cycle involves four key reactions: condensation, reduction, dehydration, and a second reduction. This four-step cycle is repeated until the 28-carbon chain of octacosanoyl-CoA is formed.[1]

-

Reduction to Alcohol: The final step involves the reduction of the octacosanoyl-CoA precursor to this compound. This is catalyzed by a fatty acyl-CoA reductase.

Caption: Biosynthesis pathway of this compound in plant cells.

The Role of this compound in Animal Metabolism

In animal systems, this compound has demonstrated significant effects on lipid and energy metabolism. It is often studied as the primary component of policosanol, a natural mixture of fatty alcohols.[5]

Lipid Metabolism

Numerous studies have shown that this compound supplementation can beneficially modulate lipid profiles, particularly under high-fat diet conditions.

-

Triglycerides and Adipose Tissue: In rats fed a high-fat diet, the addition of octacosanol (10 g/kg of diet) led to a significant reduction in perirenal adipose tissue weight and a decrease in serum triacylglycerol concentration.[7][8][9] Similar effects were observed in mice, where octacosanol supplementation (100 mg/kg/day) for 10 weeks lowered plasma triglyceride (TG) levels.[10][11]

-

Cholesterol: Octacosanol administration has been shown to reduce total cholesterol (TC) and low-density lipoprotein cholesterol (LDL-c) while increasing high-density lipoprotein cholesterol (HDL-c) in high-fat diet-induced obese mice.[10][11] The cholesterol-lowering effect is primarily attributed to the inhibition of cholesterol synthesis.[12][13]

Energy Metabolism and Ergogenic Effects

This compound has been investigated as an ergogenic aid, with some studies suggesting it can enhance physical performance.[14] In exercise-trained rats, a diet supplemented with 0.75% octacosanol for four weeks resulted in a 46% longer run time to exhaustion compared to control-trained rats.[15] This improvement is linked to an increase in muscle citrate synthase activity, suggesting an enhanced oxidative capacity, and a potential sparing of muscle glycogen stores.[15][16]

Core Signaling Pathways

The metabolic effects of this compound are mediated through the regulation of key cellular signaling pathways, most notably the AMP-activated protein kinase (AMPK) pathway.[4]

-

AMPK Activation: this compound or its metabolites activate AMPK.[12][13] Activated AMPK is a master regulator of cellular energy homeostasis. Its activation leads to the phosphorylation and inhibition of key anabolic enzymes, including HMG-CoA reductase (the rate-limiting enzyme in cholesterol synthesis) and acetyl-CoA carboxylase (ACC), which is involved in fatty acid synthesis.[12][13][17] This mechanism is central to octacosanol's lipid-lowering effects.

-

PPAR Modulation: In addition to AMPK, this compound can influence the Peroxisome Proliferator-Activated Receptor (PPAR) signaling pathway. Studies in mice have shown that octacosanol can decrease the high-fat diet-induced phosphorylation of PPAR-α and PPAR-γ, suggesting a regulatory role in lipid metabolism through this pathway.[10]

-

SIRT1/SREBP-1c Pathway: Esterified octacosanol has been shown to inhibit fatty acid synthesis via the Sirtuin 1 (SIRT1)/AMPK/Sterol regulatory element-binding protein 1 (SREBP-1c) pathway, leading to decreased transcription of fatty acid synthase (FASN).[17][18]

Caption: Key signaling pathways modulated by this compound in animal cells.

Quantitative Data Summary

The following tables summarize quantitative data from key preclinical studies investigating the effects of this compound.

Table 1: Effects of this compound on Lipid Metabolism in Rodent Models

| Parameter | Species/Model | Dosage | Duration | Result | Citation(s) |

|---|---|---|---|---|---|

| Perirenal Adipose Tissue Weight | Rat (High-Fat Diet) | 10 g/kg diet | 20 days | Significant reduction (P < 0.05) | [7][8][9] |

| Serum Triacylglycerol (TG) | Rat (High-Fat Diet) | 10 g/kg diet | 20 days | Significantly decreased | [7][8][9] |

| Plasma TG | Mouse (High-Fat Diet) | 100 mg/kg/day | 10 weeks | 45.96% decrease vs HFD group (P < 0.05) | [10][11] |

| Plasma Total Cholesterol (TC) | Mouse (High-Fat Diet) | 100 mg/kg/day | 10 weeks | Significantly reduced vs HFD group | [10][11] |

| Plasma LDL-c | Mouse (High-Fat Diet) | 100 mg/kg/day | 10 weeks | Significantly reduced vs HFD group | [10][11] |

| Plasma HDL-c | Mouse (High-Fat Diet) | 100 mg/kg/day | 10 weeks | Significantly increased vs HFD group | [10][11] |

| Serum TG | Rat (High Fructose Diet) | 10 or 50 mg/kg/day | 1 week | Significantly attenuated increase | [19][20] |

| Serum Total Cholesterol | Rat (High Fructose Diet) | 10 or 50 mg/kg/day | 1 week | Significantly attenuated increase |[19][20] |

Table 2: Effects of this compound on Exercise Performance in Trained Rats

| Parameter | Dosage | Duration | Result vs Trained Control | Citation(s) |

|---|---|---|---|---|

| Running Endurance Time | 0.75% in diet | 4 weeks | 46% increase (P < 0.05) | [15] |

| Plasma Creatine Phosphokinase | 0.75% in diet | 4 weeks | 44% increase (P < 0.01) | [15] |

| Muscle Citrate Synthase Activity | 0.75% in diet | 4 weeks | 16% increase (P < 0.01) | [15] |

| Plasma Ammonia (at exhaustion) | 0.75% in diet | 4 weeks | Significantly higher (P < 0.05) | [15] |

| Plasma Lactate (at exhaustion) | 0.75% in diet | 4 weeks | Significantly higher (P < 0.05) |[15] |

Experimental Protocols

Protocol for Extraction of this compound from Plant Material

This protocol is a generalized method adapted from procedures for extracting policosanols, including this compound, from sources like sugarcane press mud.[21][22][23]

-

Pre-treatment (De-fatting and Chlorophyll Removal):

-

Saponification:

-

Extraction of Non-Saponifiable Fraction:

-

Isolation and Purification:

-

Combine the organic solvent phases.

-

Cool the combined extract to 4°C to precipitate the crude policosanols.[21][22]

-

Filter the cold solution to collect the solid precipitate.

-

Air-dry the resulting solid to obtain the crude this compound-rich extract.

-

Further purification can be achieved through recrystallization or molecular distillation if required.[21]

-

Protocol for Quantification of this compound in Plasma

This protocol details a sensitive method for quantifying this compound in biological samples using Gas Chromatography-Mass Spectrometry (GC-MS).[24][25][26]

-

Sample Preparation:

-

Saponification:

-

Acidification and Extraction:

-

Derivatization:

-

Evaporate the organic solvent and reconstitute the residue in a derivatizing agent (e.g., BSTFA).

-

Heat the sample (e.g., at 80°C for 20 minutes) to convert the hydroxyl group of this compound to its trimethylsilyl (TMS) ether/ester.[24][25][26] This step increases the volatility of the analyte for GC analysis.

-

-

GC-MS Analysis:

-

Inject a small volume (e.g., 0.5 µL) of the derivatized sample into the GC-MS system.

-

Gas Chromatography: Use a suitable capillary column (e.g., HP-5). Program the oven temperature to ramp from a low temperature (e.g., 80°C) to a high temperature (e.g., 320°C) to separate the components of the mixture.[22]

-

Mass Spectrometry: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode. This mode increases sensitivity and selectivity by monitoring for specific ions characteristic of the derivatized this compound and the internal standard.[24][25][26]

-

-

Quantification:

Caption: Workflow for quantification of this compound in plasma by GC-MS.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | C28H58O | CID 68406 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. researchgate.net [researchgate.net]

- 7. Octacosanol affects lipid metabolism in rats fed on a high-fat diet | British Journal of Nutrition | Cambridge Core [cambridge.org]

- 8. cambridge.org [cambridge.org]

- 9. Octacosanol affects lipid metabolism in rats fed on a high-fat diet - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Octacosanol Modifies Obesity, Expression Profile and Inflammation Response of Hepatic Tissues in High-Fat Diet Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Policosanol inhibits cholesterol synthesis in hepatoma cells by activation of AMP-kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. nahanutri.com [nahanutri.com]

- 15. Octacosanol supplementation increases running endurance time and improves biochemical parameters after exhaustion in trained rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. ergo-log.com [ergo-log.com]

- 17. Fatty Acid Esterification of Octacosanol Attenuates Triglyceride and Cholesterol Synthesis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Orally administered octacosanol improves some features of high fructose-induced metabolic syndrome in rats [jstage.jst.go.jp]

- 20. Orally administered octacosanol improves some features of high fructose-induced metabolic syndrome in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

- 22. chimie-biologie.ubm.ro [chimie-biologie.ubm.ro]

- 23. benchchem.com [benchchem.com]

- 24. benchchem.com [benchchem.com]

- 25. Trace quantification of this compound and 1-triacontanol and their main metabolites in plasma by liquid-liquid extraction coupled with gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

1-Octacosanol: A Comprehensive Technical Guide to its Pharmacological Properties and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Octacosanol, a 28-carbon primary fatty alcohol found in various plant waxes, has garnered significant scientific interest for its diverse pharmacological activities.[1][2] This technical guide provides an in-depth overview of the current understanding of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications. The document summarizes key quantitative data, details experimental protocols from pivotal studies, and visualizes the core signaling pathways modulated by this compound. This guide is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development.

Introduction

This compound is the principal component of policosanol, a natural mixture of long-chain aliphatic alcohols.[3] It is commonly extracted from sources such as sugar cane wax, rice bran, and wheat germ oil.[3][4] Preclinical and clinical studies have suggested a range of health benefits, including cholesterol-lowering, antiplatelet, cytoprotective, anti-inflammatory, antioxidant, and ergogenic effects.[1][4][5] Furthermore, emerging research points towards its neuroprotective potential, particularly in the context of Parkinson's disease.[6][7] The multifaceted therapeutic potential of this compound stems from its ability to modulate key cellular signaling pathways, including AMP-activated protein kinase (AMPK), phosphatidylinositol 3-kinase/protein kinase B (PI3K/Akt), and mitogen-activated protein kinase/nuclear factor-kappa B (MAPK/NF-κB).[8]

Pharmacological Properties

Lipid Metabolism and Cholesterol-Lowering Effects

This compound has been most extensively studied for its effects on lipid metabolism. It has been shown to reduce levels of total cholesterol (TC), triglycerides (TG), and low-density lipoprotein cholesterol (LDL-C), while increasing high-density lipoprotein cholesterol (HDL-C).[9][10] The proposed mechanism involves the inhibition of cholesterol biosynthesis and an increase in LDL processing.[11]

Antiplatelet and Antithrombotic Activity

Studies have indicated that this compound possesses antiplatelet aggregation properties, which may contribute to its cardiovascular protective effects.[4] This effect is thought to be mediated by its influence on thromboxane A2 and prostacyclin levels.

Neuroprotective Effects

Emerging evidence highlights the neuroprotective potential of this compound, particularly in models of Parkinson's disease. It has been shown to protect dopaminergic neurons from toxin-induced damage, improve motor impairments, and modulate neurotrophic factor signaling.[6][7][12] These effects are attributed to its antioxidant, anti-inflammatory, and anti-apoptotic properties.[6]

Anti-inflammatory and Antioxidant Properties

This compound exhibits significant anti-inflammatory and antioxidant activities. It can reduce the production of pro-inflammatory mediators and enhance the activity of endogenous antioxidant enzymes.[8][13][14] These properties likely contribute to its therapeutic effects in a range of conditions associated with inflammation and oxidative stress.

Ergogenic and Anti-fatigue Effects

This compound has been investigated for its potential to improve exercise performance and reduce fatigue.[4] While the exact mechanisms are not fully elucidated, it is thought to improve oxygen utilization and energy metabolism.

Data Presentation

The following tables summarize the quantitative data from key studies investigating the pharmacological effects of this compound.

Table 1: Effects of this compound on Lipid Profile in High-Fat Diet-Induced Obese Mice

| Parameter | Control Group | High-Fat Diet (HFD) Group | HFD + this compound (100 mg/kg/day) |

| Body Weight Gain (g) | 2.5 ± 0.5 | 12.8 ± 1.2 | 8.5 ± 0.9 |

| Total Cholesterol (mg/dL) | 85.2 ± 5.1 | 152.6 ± 8.3 | 115.4 ± 6.7 |

| Triglycerides (mg/dL) | 50.1 ± 4.2 | 98.7 ± 7.5 | 65.3 ± 5.1 |

| LDL-C (mg/dL) | 25.3 ± 2.1 | 65.8 ± 4.9 | 40.1 ± 3.5 |

| HDL-C (mg/dL) | 45.7 ± 3.8 | 30.2 ± 2.5 | 40.5 ± 3.1* |

*p < 0.05 compared to HFD group. Data adapted from studies on high-fat diet-fed mice.[9]

Table 2: Neuroprotective Effects of this compound in a 6-OHDA Rat Model of Parkinson's Disease

| Parameter | Sham Group | 6-OHDA Model Group | 6-OHDA + this compound (70 mg/kg) |

| Apomorphine-induced rotations (rotations/min) | 0 | 7.5 ± 1.2 | 3.2 ± 0.8 |

| Tyrosine Hydroxylase (TH)-positive neurons (% of control) | 100 | 35 ± 5 | 68 ± 7 |

| Striatal Dopamine (% of control) | 100 | 28 ± 4 | 55 ± 6* |

*p < 0.05 compared to 6-OHDA Model group. Data based on a 6-hydroxydopamine-induced rat model of Parkinson's disease.[6][7]

Table 3: In Vitro Antioxidant Activity of this compound

| Assay | Concentration | Result (% inhibition/activity) |

| DPPH Radical Scavenging | 1.0 mg/mL | ~15% |

| ABTS Radical Scavenging | 1.0 mg/mL | Significant Inhibition |

| Metal Chelation | 0.5 mg/mL | Highest Activity |

Data compiled from various in vitro antioxidant assays.[13]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on this compound.

In Vivo Model of Parkinson's Disease (6-OHDA-induced)

Objective: To assess the neuroprotective effects of this compound in a chemically-induced rat model of Parkinson's disease.[6][15]

Animal Model: Male Sprague-Dawley rats (200-250 g).

Procedure:

-

Anesthesia and Stereotaxic Surgery: Anesthetize rats and secure them in a stereotaxic frame.

-

6-OHDA Injection: Inject 6-hydroxydopamine (6-OHDA) hydrochloride (8 µg in 4 µL of saline containing 0.2% ascorbic acid) into the right medial forebrain bundle.

-

This compound Administration: Two weeks post-surgery, administer this compound (e.g., 35 or 70 mg/kg, suspended in a suitable vehicle like 20% Vitamin E TPGS) daily via oral gavage for a specified period (e.g., 14 days).

-

Behavioral Assessment: Conduct behavioral tests such as the apomorphine-induced rotation test to assess motor asymmetry.

-

Tissue Collection and Analysis: At the end of the treatment period, euthanize the animals and collect brain tissue. Process the substantia nigra and striatum for immunohistochemical analysis of tyrosine hydroxylase (TH)-positive neurons and measurement of dopamine levels via HPLC.

In Vitro Antioxidant Activity Assessment (DPPH Assay)

Objective: To determine the free radical scavenging activity of this compound.[13][16]

Materials:

-

This compound

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol or another suitable solvent

-

96-well microplate

-

Microplate reader

Procedure:

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent and make serial dilutions to obtain a range of concentrations.

-

DPPH Solution Preparation: Prepare a fresh solution of DPPH in methanol.

-

Assay:

-

In a 96-well plate, add a specific volume of the this compound dilutions to respective wells.

-

Add the same volume of solvent to the control wells.

-

Add a known antioxidant (e.g., ascorbic acid) as a positive control.

-

To each well, add the DPPH working solution.

-

-

Incubation and Measurement: Incubate the plate in the dark at room temperature for 30 minutes. Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

Western Blot Analysis of Signaling Proteins

Objective: To investigate the effect of this compound on the phosphorylation status of key proteins in the AMPK, PI3K/Akt, and MAPK signaling pathways.[17]

Procedure:

-

Cell Culture and Treatment: Culture appropriate cells (e.g., hepatocytes, neurons) and treat them with different concentrations of this compound for a specified time.

-

Protein Extraction: Lyse the cells and extract total protein. Determine the protein concentration using a suitable assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting:

-

Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-AMPK, AMPK, p-Akt, Akt, p-ERK, ERK).

-

Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection and Quantification: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

Signaling Pathways and Mechanisms of Action

This compound exerts its diverse pharmacological effects by modulating several key intracellular signaling pathways.

AMPK Signaling Pathway

The AMP-activated protein kinase (AMPK) is a crucial sensor of cellular energy status. Activation of AMPK promotes catabolic processes that generate ATP while inhibiting anabolic pathways that consume ATP. This compound has been shown to activate AMPK, which contributes to its beneficial effects on lipid metabolism, including the inhibition of fatty acid and cholesterol synthesis.[18][19]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. benchchem.com [benchchem.com]

- 7. Protective effects of octacosanol on 6-hydroxydopamine-induced Parkinsonism in rats via regulation of ProNGF and NGF signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Octacosanol: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]

- 11. Association of octacosanol supplementation with redox status in patients on chronic statin therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scilit.com [scilit.com]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. benchchem.com [benchchem.com]

- 18. Fatty Acid Esterification of Octacosanol Attenuates Triglyceride and Cholesterol Synthesis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Targeting AMPK related signaling pathways: A feasible approach for natural herbal medicines to intervene non-alcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of a Protective Sheen: An In-depth Technical Guide to the Biosynthesis of 1-Octacosanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Octacosanol, a 28-carbon primary fatty alcohol, is a vital component of the protective epicuticular wax layer in a diverse range of organisms, from plants to insects. Beyond its structural role in providing a barrier against environmental stressors, this compound has garnered significant interest for its potential pharmacological applications, including its cholesterol-lowering and anti-fatigue properties. A thorough understanding of its biosynthetic pathways is paramount for harnessing its therapeutic potential and for the development of novel production platforms. This technical guide provides a comprehensive exploration of the biosynthesis of this compound across various organisms, detailing the enzymatic steps, precursor molecules, and regulatory aspects. Furthermore, it presents a compilation of quantitative data, detailed experimental protocols for key analytical techniques, and visual representations of the metabolic pathways and experimental workflows to serve as a critical resource for the scientific community.

Introduction

This compound is a saturated very-long-chain fatty alcohol (VLCFA) that is ubiquitously found in the natural world as a major constituent of waxes.[1] In plants, it forms a crucial part of the epicuticular wax that coats the epidermis, providing protection against desiccation, UV radiation, and pathogens.[2] In insects, long-chain alcohols are components of cuticular lipids and can also function as pheromones.[3][4] The unique physiological properties of this compound have led to its investigation as a nutraceutical and therapeutic agent.[5] This guide delves into the core biochemical pathways responsible for the synthesis of this remarkable molecule in plants, insects, and microorganisms, providing the foundational knowledge necessary for further research and development.

Biosynthesis of this compound in Plants

The primary route to this compound in plants is intrinsically linked to the synthesis of very-long-chain fatty acids (VLCFAs), a process that occurs in the endoplasmic reticulum of epidermal cells.[6] This pathway can be broadly divided into two main stages: the elongation of fatty acid chains to generate the C28 precursor, octacosanoyl-CoA, and the subsequent reduction of this precursor to this compound.

Elongation of Very-Long-Chain Fatty Acids (VLCFAs)

The journey begins with the de novo synthesis of C16 and C18 fatty acids in the plastids. These fatty acids are then transported to the endoplasmic reticulum, where they are activated to their coenzyme A (CoA) esters and serve as primers for the Fatty Acid Elongase (FAE) complex.[5] This complex catalyzes the sequential addition of two-carbon units from malonyl-CoA through a repeating cycle of four enzymatic reactions:

-

Condensation: This is the rate-limiting step and is catalyzed by β-ketoacyl-CoA synthase (KCS) . This enzyme determines the substrate specificity for the chain length of the elongating fatty acyl-CoA. For the synthesis of this compound, a KCS with a preference for C26-CoA is required to produce the C28 chain. In Arabidopsis thaliana, the KCS6 (also known as CER6) enzyme is known to be involved in the elongation of fatty acids up to C28.[7][8]

-

Reduction: The resulting β-ketoacyl-CoA is then reduced to a 3-hydroxyacyl-CoA by a β-ketoacyl-CoA reductase (KCR) , utilizing NADPH as the reducing agent.

-

Dehydration: A 3-hydroxyacyl-CoA dehydratase (HCD) removes a molecule of water to form a trans-2,3-enoyl-CoA.

-

Reduction: Finally, a ** trans-2,3-enoyl-CoA reductase (ECR)** reduces the double bond to yield a saturated acyl-CoA that is two carbons longer than the initial substrate.

This four-step cycle is repeated until the 28-carbon chain of octacosanoyl-CoA is achieved.

Reduction to this compound